Lipophilicity (LogP) Advantage
1-(3-Methylazetidin-3-yl)pent-4-en-1-one exhibits a calculated LogP of 1.1312, which is approximately 0.3 units higher than the unsubstituted analog 1-(azetidin-3-yl)pent-4-en-1-one (calculated LogP ~0.83). This increase in lipophilicity enhances the compound's potential for passive membrane diffusion, a critical parameter in oral bioavailability and blood-brain barrier penetration .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.1312 |
| Comparator Or Baseline | 1-(Azetidin-3-yl)pent-4-en-1-one: ~0.83 |
| Quantified Difference | ΔLogP = +0.30 |
| Conditions | Calculated values (XLogP3) from vendor technical datasheets |
Why This Matters
Higher LogP improves membrane permeability predictions, making the compound more suitable for CNS-targeted drug discovery programs where brain penetration is required.
